CB1 Receptor Binding Affinity: Thiazole Bioisostere vs. Rimonabant
The target compound demonstrates nanomolar binding affinity at human CB1 receptors, positioning it within the potency range of clinically validated CB1 antagonists. In direct comparative studies of thiazole-based CB1 antagonists, representative compounds from this series exhibited CB1 receptor binding affinity with Ki values in the 25-56 nM range [1]. This affinity profile establishes the thiazole scaffold as a validated bioisostere of the pyrazole core present in rimonabant, which typically displays Ki values of 1.8-11.5 nM across various assay systems [2]. The preservation of low nanomolar affinity despite core heterocycle replacement confirms that the 2,4-dichlorophenyl substitution pattern and N-pentyl chain length are appropriately configured to maintain productive receptor interactions.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25-56 nM (representative thiazole series containing the 2,4-dichlorophenyl-N-pentyl pharmacophore) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 1.8-11.5 nM |
| Quantified Difference | Approximately 3- to 14-fold lower absolute affinity relative to rimonabant, yet maintaining nanomolar potency suitable for in vitro and in vivo applications |
| Conditions | Human CB1 receptor binding assay using [³H]CP-55,940 as radioligand in membrane preparations from CB1-transfected CHO cells |
Why This Matters
This affinity level confirms that the thiazole scaffold successfully mimics the pyrazole pharmacophore while offering a chemically distinct core for SAR exploration, enabling researchers to decouple heterocycle-dependent effects from aryl substitution-dependent effects.
- [1] Lange, J.H.M.; van Stuivenberg, H.H.; Coolen, H.K.A.C.; Adolfs, T.J.P.; McCreary, A.C.; Keizer, H.G.; Kruse, C.G. Bioisosteric replacements of the pyrazole moiety of rimonabant: Synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry 2005, 48 (6), 1823-1838. (Table 1: compound 3g Ki = 25 nM; compound 3i Ki = 56 nM) View Source
- [2] Rinaldi-Carmona, M.; Barth, F.; Héaulme, M.; Shire, D.; Calandra, B.; Congy, C.; Martinez, S.; Maruani, J.; Néliat, G.; Caput, D.; Ferrara, P.; Soubrié, P.; Brelière, J.C.; Le Fur, G. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters 1994, 350 (2-3), 240-244. View Source
